The compound is known by its IUPAC name, 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, and has a CAS number of 41862-09-3. Its molecular formula is . The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and pharmaceutical development.
The synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One notable approach involves the reaction of 6-amino-1-methylpyrimidine-2,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. This method typically yields the desired product in moderate to high yields.
This method has been optimized for yield and purity using various solvents and temperatures .
The molecular structure of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with an ethyl group at position 1 and an amino group at position 6. The dione functionality indicates the presence of two carbonyl groups at positions 2 and 4.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure. For instance, characteristic peaks in IR spectra can indicate the presence of amino and carbonyl functional groups .
6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex compounds that may exhibit enhanced biological activity .
The mechanism of action for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione is primarily linked to its biological activities. This compound has been studied for its potential anti-proliferative effects against cancer cell lines.
Further studies involving molecular docking simulations have provided insights into its binding affinities with target proteins .
The compound is relatively stable under standard laboratory conditions but may decompose when exposed to strong acids or bases.
6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific applications:
Research continues to explore additional applications in drug design and development due to its promising biological properties .
6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione is the systematic IUPAC name for this heterocyclic compound, reflecting its pyrimidine core with amino, ethyl, and dione functional groups. Key synonyms include:
While direct crystallographic data for this compound is limited in the provided sources, its structural framework can be inferred from related pyrimidinediones. The molecule features a six-membered pyrimidine ring with conjugated carbonyl groups at positions 2 and 4, an amino group at position 6, and an ethyl substituent at N1. This arrangement facilitates planar geometry of the ring system, with the ethyl group adopting a non-planar conformation perpendicular to the ring plane [5].
Tautomerism is a critical aspect of its geometry:
Table 1: Key Structural Features
Feature | Description |
---|---|
Ring System | Planar pyrimidine with conjugated C=O groups |
N1 Substituent | Ethyl group (-CH₂CH₃) |
C6 Functional Group | Amino (-NH₂) |
Dominant Tautomer | 1-Ethyl-6-amino-3H-pyrimidine-2,4-dione (lactam form) |
Nuclear Magnetic Resonance (NMR):¹H NMR spectra exhibit characteristic signals:
Infrared Spectroscopy:Key IR absorptions include:
UV-Vis Spectroscopy:Absorption maxima near 254 nm (ε ≈ 3000–8900 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions of the conjugated system. Spectral shifts occur in acidic media due to protonation [5].
Table 2: Spectral Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 5.32 ppm (s, 1H) | H-5 vinyl proton |
δ 4.10 ppm (q, 2H) | Ethyl -CH₂- | |
IR | 1705–1735 cm⁻¹ | C=O stretch |
3294–3347 cm⁻¹ | N-H stretch | |
UV-Vis | λₘₐₓ = 254 nm | π→π* transition |
Lipophilicity (LogP):Calculated LogP = -0.59, indicating moderate hydrophilicity. This aligns with its polar surface area and hydrogen-bonding capacity [6].
Topological Polar Surface Area (TPSA):TPSA = 80.88 Ų, suggesting high solubility and membrane permeability. This parameter is critical for pharmaceutical bioavailability [6].
Hydrogen Bonding:
Acid-Base Properties:Predicted pKa = 9.23 for the amino group, classifying it as a weak base. Protonation occurs preferentially at ring nitrogens in strong acids [5] .
Table 3: Computed Molecular Properties
Parameter | Value | Significance |
---|---|---|
LogP | -0.59 | Moderate hydrophilicity |
TPSA | 80.88 Ų | High polarity; good solubility |
H-bond Acceptors | 4 | Drug-likeness descriptor |
H-bond Donors | 2 | Impacts membrane permeability |
pKa (amino) | 9.23 ± 0.40 | Weak basicity; protonation in acidic conditions |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1